2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline
Description
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-15(13-7-16-11-3-1-2-4-12(11)18-13)20-6-5-10(8-20)14-17-9-22-19-14/h1-4,7,9-10H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYXSYWBENNMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyrrolidine and quinoxaline moieties. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl₂) or p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to optimize reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction can lead to the formation of reduced oxadiazole derivatives .
Scientific Research Applications
2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antibacterial, antifungal, and anticancer activities, making it a candidate for drug development.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Agricultural Chemistry: The compound’s derivatives have shown activity against plant pathogens, suggesting its use in developing new pesticides.
Mechanism of Action
The mechanism of action of 2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Quinoxaline Derivatives with Oxadiazole Substituents
The dihydroimidazoquinoxaline analog (Table, Row 2) replaces the pyrrolidine-carbonyl group with a cyclopropyl-oxadiazole and dimethylamide. The cyclopropyl group likely increases lipophilicity, favoring blood-brain barrier penetration, while the dimethylamide may enhance hydrogen-bonding interactions with targets .
Oxadiazole-Containing Non-Quinoxaline Compounds
3-(4-Methylsulfonylstyryl)-1,2,4-oxadiazole (Table, Row 3) lacks the quinoxaline core but features a sulfonyl group, which increases polarity and electrostatic interactions. This compound’s styryl group may confer π-π stacking capabilities, advantageous in enzyme inhibition . The target compound’s quinoxaline core, however, provides a planar aromatic system for DNA intercalation or protein binding.
Pyrazolone-Fused Quinoxalines
The pyrazolone derivative (Table, Row 4) from demonstrates reduced metabolic stability due to the hydroxy group’s susceptibility to oxidation. Its extended conjugation system (pyrazolone-quinoxaline) may enhance UV absorption, making it suitable for photophysical applications .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to those in , where phosphorus oxychloride facilitates functional group interconversion. However, the pyrrolidine-oxadiazole linkage may require multi-step protocols, increasing complexity compared to styryl-oxadiazole derivatives .
- Bioactivity Predictions: The 1,2,4-oxadiazole moiety is associated with kinase inhibition (e.g., EGFR or VEGFR) in literature. The quinoxaline core may synergize with this activity, as seen in DNA-targeted therapies .
- Thermodynamic Stability : Oxadiazole rings contribute to thermal stability, as demonstrated in furazan derivatives (). This property is critical for pharmaceutical formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
